Glyoxyloyl carbocysteine

Description

Contextualization within Modern Chemical Systems

In modern chemical systems, Glyoxyloyl Carbocysteine (B602091) is situated primarily within the field of applied biopolymer modification. Its main application is as an active ingredient in hair straightening and smoothing treatments, where it serves as an alternative to harsher aldehyde-based systems. ijord.comkarger.com The compound is valued for its ability to interact with and modify the structure of keratin (B1170402), the primary protein component of hair, without breaking the fundamental disulfide bonds that give hair its strength. ijord.combaischem.com

The mechanism involves a reaction with keratin that alters its conformation, leading to a temporary straightening effect. karger.combaischem.com This places it in a category of reagents used for the controlled alteration of protein structures. Research in this area often compares its efficacy and effects on the protein substrate to traditional reagents like formaldehyde (B43269) or ammonium (B1175870) thioglycolate. ijord.comnih.gov Unlike systems that rely on the lanthionization reaction or the complete disruption of disulfide bonds, Glyoxyloyl Carbocysteine operates through a different chemical pathway, which is an area of active investigation. ijord.comkarger.com Its use in formulations with an acidic pH distinguishes it from traditional alkaline straightening agents. researchgate.netnih.gov

Foundational Chemical Architecture Relevant to Reactivity

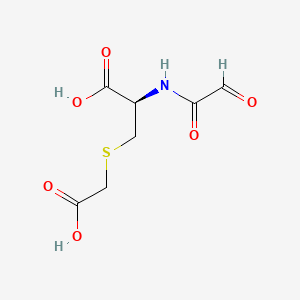

The chemical identity of this compound is key to its function. It is synthesized from the reaction of glyoxylic acid with carbocysteine, which itself is a derivative of the amino acid L-cysteine. ontosight.aismolecule.com The foundational architecture consists of a cysteine backbone where the nitrogen atom is bonded to a glyoxyloyl group (-C(O)CHO) and the sulfur atom is part of a carboxymethyl group (-CH2-COOH). ontosight.ai

This structure provides several reactive sites:

Aldehyde Group: The glyoxyloyl moiety contains a highly reactive aldehyde functional group. This group is central to its primary function, as it can react with amino groups present in the amino acid residues of proteins like keratin. karger.comnih.gov

Amide Linkage: An amide bond connects the glyoxyloyl group to the cysteine portion of the molecule.

Thioether Bond: The S-carboxymethyl group features a stable thioether linkage.

The reactivity is highly dependent on process conditions, particularly temperature and pH. smolecule.comijord.com The application of heat is crucial for the reaction with hair keratin to proceed effectively. ijord.comkarger.com Studies show that under heat, the aldehyde group interacts with amino acid chains in keratin to form new, temporary structures such as imines and hemiacetals, which cross-link the protein chains and hold them in a new, straightened conformation. karger.comnih.gov The acidic environment of the formulations (often pH 1.0-2.0) is also a critical factor influencing the reaction's outcome and its effect on the protein substrate. researchgate.netnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid | nih.gov |

| Molecular Formula | C7H9NO6S | nih.govnih.gov |

| Molecular Weight | 235.22 g/mol | nih.govnih.gov |

| Canonical SMILES | C(C(C(=O)O)NC(=O)C=O)SCC(=O)O | smolecule.com |

| InChI Key | GEPLANMDLRORQN-BYPYZUCNSA-N | smolecule.comnih.gov |

| CAS Number | 1268868-51-4 | lookchem.comnih.gov |

Current Research Frontiers and Unexplored Domains in this compound Chemistry

Current research on this compound is focused on better understanding its mechanism of action, its effects on protein integrity, and its chemical stability. While its ability to straighten hair is well-documented, the precise chemical transformations it undergoes and induces are still being elucidated. researchgate.net

A significant area of investigation is its relationship with glyoxylic acid and the potential for formaldehyde release. researchgate.netresearchgate.net Studies suggest that this compound can hydrolyze to produce glyoxylic acid, especially under the aqueous, acidic, and high-temperature conditions of its application. anses.fr Furthermore, some research indicates that products containing glyoxylic acid and its derivatives can release formaldehyde gas when heated, a topic of ongoing study and debate. researchgate.nethealthshots.comresearchgate.net

The impact of the treatment on the mechanical and chemical properties of the protein substrate is another major research frontier. Studies have investigated changes in tensile strength, hair color, and the chemical composition of hair following treatment. researchgate.netnih.gov For example, research by Goshiyama et al. showed that formulations at a very low pH (1.0) led to a greater straightening effect but also a more significant reduction in strand strength and changes in hair color compared to formulations at pH 2.0. nih.gov The mechanism of action is thought to involve rearrangements in the secondary structure of keratin, with a potential conformational change from α-helices to β-sheets. researchgate.netnih.gov

Unexplored domains include the potential for this compound or its derivatives in other fields of biopolymer or materials science where controlled protein modification is desired. The long-term stability of the bonds formed and the complete profile of reaction by-products under various conditions remain areas requiring deeper investigation. researchgate.netnottingham.ac.uk

Table 2: Summary of Selected Research Findings

| Research Focus | Key Findings | Source(s) |

| Mechanism of Action | Interacts with hair's amino acid chains via its aldehyde group to form imines and hemiacetals, particularly upon heating. This creates cross-links and rearranges the keratin secondary structure. | karger.comresearchgate.netnih.gov |

| Influence of pH | More acidic solutions (e.g., pH 1.0 vs. 2.0) show a better straightening effect but can cause more damage, including reduced strength and color changes. | researchgate.netnih.gov |

| Chemical By-products | Can hydrolyze to produce glyoxylic acid under conditions of use. There is ongoing research into whether it acts as a formaldehyde-releaser upon heating. | researchgate.netanses.frhealthshots.com |

| Effect on Protein Structure | Causes rearrangements in the secondary structure of keratin. It does not break disulfide bonds but alters their shape and forms a polymer-like structure in the hair shaft. | ijord.combaischem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1268868-51-4 |

|---|---|

Molecular Formula |

C7H9NO6S |

Molecular Weight |

235.22 g/mol |

IUPAC Name |

(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid |

InChI |

InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

InChI Key |

GEPLANMDLRORQN-BYPYZUCNSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C=O)SCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways of Glyoxyloyl Carbocysteine

Precursor Synthesis and Reactant Generation

The efficient synthesis of glyoxyloyl carbocysteine (B602091) is predicated on the high-purity preparation of its constituent precursors: glyoxylic acid and carbocysteine.

Glyoxylic Acid Preparation Routes

Glyoxylic acid can be prepared through several synthetic pathways, with the choice of method often depending on factors such as desired yield, purity, and scalability. Common methods include the oxidation of glyoxal, the electrochemical reduction of oxalic acid, and the ozonolysis of maleic acid. bloomtechz.comchemicalbook.comresearchgate.net

One prevalent industrial method involves the oxidation of an aqueous solution of glyoxal using nitric acid in the presence of a catalyst. researchgate.net This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts like oxalic acid. bloomtechz.com

Another significant route is the electrochemical reduction of oxalic acid. chemicalbook.com This method can yield high-purity glyoxylic acid but is sensitive to reaction parameters such as electrode material, current density, and electrolyte composition.

| Preparation Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Oxidation of Glyoxal | Glyoxal, Nitric Acid, Catalyst | Controlled temperature | Suitable for large-scale production | Exothermic, potential for byproduct formation |

| Electrochemical Reduction | Oxalic Acid, Sulfuric Acid Electrolyte | Lead cathodes | High purity product | Requires precise control of electrical parameters |

| Ozonolysis | Maleic Acid, Ozone | - | Effective | - |

Carbocysteine Derivatization (e.g., from L-cysteine)

Carbocysteine, chemically known as S-carboxymethyl-L-cysteine, is synthesized from the amino acid L-cysteine. The standard method involves the alkylation of L-cysteine with chloroacetic acid in an alkaline medium. google.com

The synthesis typically begins by dissolving L-cysteine hydrochloride hydrate in water, followed by the addition of chloroacetic acid. The reaction pH is carefully adjusted and maintained in the alkaline range to facilitate the nucleophilic substitution reaction. Temperature control is also crucial to minimize the formation of impurities. google.com The reaction mixture is often cooled initially and then gently heated to ensure complete reaction. Subsequent pH adjustments are made to precipitate the crude carbocysteine, which is then purified through recrystallization.

Optimized Reaction Conditions for Glyoxyloyl Carbocysteine Synthesis

The condensation reaction between glyoxylic acid and carbocysteine to form this compound is highly dependent on the reaction environment. Optimization of parameters such as temperature and pH is critical for maximizing yield and purity.

Temperature Regimes in Condensation Reactions

Temperature control is a critical parameter in the synthesis of this compound. The initial condensation phase is typically maintained between 30°C and 50°C. smolecule.com Temperatures exceeding this range can lead to the decomposition of reactants and the formation of unwanted side products, while lower temperatures can result in significantly slower reaction rates. smolecule.com Following the initial condensation, a thermal treatment phase at much higher temperatures, ranging from 230°C to 450°C, may be employed to facilitate crosslinking and stabilize the final product structure. smolecule.com

pH Control in Reaction Environments

The pH of the reaction medium plays a pivotal role in the synthesis of this compound. A two-stage pH approach is often employed for optimal results. The initial condensation reaction is carried out under acidic conditions, typically at a pH of 1.0 to 2.0. smolecule.com This acidic environment facilitates the protonation of the amino group of carbocysteine and enhances the electrophilicity of the carbonyl carbon in glyoxylic acid, thereby promoting the desired reaction. smolecule.com Research has indicated that a pH of 1.0 can lead to significantly better outcomes in certain applications compared to a pH of 2.0. smolecule.com

Mechanisms of Linkage Formation

The formation of this compound proceeds through a condensation reaction that results in the formation of a thioester linkage. smolecule.com The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of the thiol group in carbocysteine on the electrophilic carbonyl carbon of glyoxylic acid. smolecule.com

Thioester Linkage Elaboration

The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions. The thiol group of carbocysteine acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. This reaction is often facilitated by a dehydrating agent or by reaction conditions that favor the removal of water, thereby driving the equilibrium towards the formation of the thioester product.

Condensation Pathways

The synthesis of this compound is a classic example of a condensation reaction, where two molecules, glyoxylic acid and carbocysteine, combine to form a larger molecule with the concurrent elimination of a small molecule, in this case, water. acs.org This pathway is favored for its efficiency and directness in forming the desired product.

The reaction conditions are optimized to facilitate the nucleophilic attack of the sulfur atom of the carbocysteine's thiol group on the electrophilic carbonyl carbon of glyoxylic acid. acs.org Key parameters that are controlled during this process include:

pH: The reaction is typically conducted under acidic conditions, with a pH range of 1.0 to 2.0 being cited as optimal. acs.org An acidic environment can protonate the carbonyl oxygen of glyoxylic acid, increasing the electrophilicity of the carbonyl carbon and thus making it more susceptible to nucleophilic attack.

Temperature: The reaction temperature is generally maintained between 30°C and 50°C. acs.org This temperature range is sufficient to provide the necessary activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions or degradation of the reactants or product. acs.org

Catalysts: While not always explicitly detailed in all literature, acid catalysts can be employed to further enhance the rate of the condensation reaction. acs.org

A general representation of the condensation reaction is as follows:

Glyoxylic Acid + Carbocysteine → this compound + H₂O

| Parameter | Condition | Rationale |

| pH | 1.0 - 2.0 | Enhances the electrophilicity of the glyoxylic acid carbonyl group. |

| Temperature | 30°C - 50°C | Provides sufficient activation energy while minimizing side reactions. |

| Reaction Type | Condensation | Direct formation of the thioester linkage with elimination of water. |

Advanced Purification and Isolation Techniques

Following the synthesis of this compound, the crude product contains unreacted starting materials, byproducts, and residual solvents. Therefore, purification is a critical step to achieve the desired level of purity. The most common methods employed for the purification of this compound are recrystallization and chromatographic separation.

Recrystallization Protocols

Recrystallization is a widely used technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For a polar molecule like this compound, which is an amino acid derivative, polar solvents are generally considered for recrystallization.

A typical recrystallization protocol would involve the following steps:

Solvent Selection: A suitable solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents for a polar compound like this could include water, ethanol, or mixtures of polar solvents like ethanol/water or isopropanol/water.

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

Isolation and Drying: The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to remove any residual solvent.

| Step | Description | Key Considerations |

| 1. Solvent Selection | Choosing an appropriate solvent or solvent mixture. | The compound should have high solubility at high temperatures and low solubility at low temperatures. |

| 2. Dissolution | Dissolving the crude product in a minimum amount of hot solvent. | Using the minimum amount of solvent is crucial for maximizing the yield. |

| 3. Crystallization | Allowing the saturated solution to cool slowly. | Slow cooling promotes the formation of larger, purer crystals. |

| 4. Isolation | Collecting the crystals by filtration. | The crystals should be washed with a small amount of cold solvent. |

Chromatographic Separation Methods

Chromatography is a powerful technique for the separation and purification of compounds from a mixture. For a polar and potentially charged molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

A general RP-HPLC method for the purification of a polar compound like this compound would involve:

Stationary Phase: A C18 or C8 bonded silica column is commonly used for the separation of polar organic molecules. creative-proteomics.comphenomenex.com

Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. creative-proteomics.comphenomenex.com The polarity of the mobile phase can be adjusted by changing the ratio of the organic solvent to water. For very polar compounds that elute quickly, a mobile phase with a high percentage of water is used. researchgate.net

Additives: To improve peak shape and resolution for acidic compounds, an acid such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxylic acid groups. researchgate.net

Detection: Detection is typically carried out using a UV detector, as the molecule is expected to have a chromophore.

| Parameter | Description | Typical Conditions for Polar Analytes |

| Stationary Phase | The solid support inside the column. | C18 or C8 bonded silica. creative-proteomics.comphenomenex.com |

| Mobile Phase | The solvent that moves the sample through the column. | Water/Acetonitrile or Water/Methanol gradient. creative-proteomics.comphenomenex.com |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution, starting with a high percentage of the aqueous phase. phenomenex.com |

| Additives | Modifiers added to the mobile phase. | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid. researchgate.net |

Synthesis and Reactivity of this compound Derivatives and Structural Analogs

While specific literature on the synthesis and reactivity of derivatives of this compound is not extensively available, the chemical structure of the parent molecule allows for the prediction of potential derivatives and their reactivity based on the principles of organic chemistry. The primary sites for modification are the carboxylic acid groups, the secondary amide, and the thioester linkage.

Potential Derivatives and Their Synthesis:

Ester Derivatives: The two carboxylic acid groups of this compound can be esterified by reacting the parent compound with an alcohol in the presence of an acid catalyst. For example, reaction with ethanol and sulfuric acid would yield the corresponding diethyl ester.

Amide Derivatives: The carboxylic acid groups can also be converted to amides by reacting with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).

N-Acetyl Derivatives: The secondary amide nitrogen could potentially be acylated, for instance, by reaction with acetic anhydride, to form an N-acetyl derivative. The synthesis of N-acetyl derivatives of cysteine is a known process. nih.govmdpi.com

Structural Analogs: Analogs could be synthesized by using different amino acids in the initial condensation reaction with glyoxylic acid. For example, using cysteine instead of carbocysteine would yield glyoxyloyl cysteine.

Reactivity of the Thioester Bond:

The thioester bond is the most reactive functional group in the this compound molecule. Thioesters are more susceptible to nucleophilic attack than regular esters. nih.gov This enhanced reactivity is due to the better leaving group ability of the thiolate anion compared to an alkoxide anion and the reduced resonance stabilization of the thioester group. stackexchange.com

The thioester can react with various nucleophiles:

Hydrolysis: In the presence of water, especially under basic conditions, the thioester can be hydrolyzed back to glyoxylic acid and carbocysteine.

Aminolysis: Reaction with amines will lead to the formation of an amide and the release of carbocysteine.

Thiolysis: Reaction with another thiol can result in a transthioesterification reaction, where the glyoxyloyl group is transferred to the new thiol.

The reactivity of the thioester bond is a key aspect of the chemical behavior of this compound and its potential derivatives.

| Derivative Type | Potential Synthetic Method | Key Reactant |

| Ester | Fischer Esterification | Alcohol (e.g., Ethanol) + Acid Catalyst |

| Amide | Amide Coupling | Amine + Coupling Agent (e.g., DCC) |

| N-Acetyl | N-Acetylation | Acetic Anhydride |

| Structural Analog | Condensation Reaction | Different Amino Acid (e.g., Cysteine) |

| Reaction Type | Nucleophile | Product |

| Hydrolysis | Water/Hydroxide | Carboxylic Acid + Thiol |

| Aminolysis | Amine | Amide + Thiol |

| Thiolysis | Thiol | New Thioester + Original Thiol |

Molecular Interaction Mechanisms and Biochemical Reactivity of Glyoxyloyl Carbocysteine

Interactions with Proteinaceous Substrates

The interaction of glyoxyloyl carbocysteine (B602091) with protein substrates like keratin (B1170402) is a complex process that does not rely on the permanent cleavage of disulfide bonds, but rather on the formation of new, temporary cross-links and structural rearrangements. ijord.comnih.govresearchgate.netkarger.comresearchgate.net This process is highly dependent on thermal energy, typically applied via a flat iron, which facilitates the chemical reactions and helps to set the new protein conformation. nih.govresearchgate.netreddit.com

A primary mechanism of action for glyoxyloyl carbocysteine involves its aldehyde group reacting with the amino acid chains of proteins. nih.govresearchgate.net When heated, it interacts with nucleophilic sites on amino acid residues to form new, unusual compounds within the protein structure, such as imines and hemiacetals. nih.govresearchgate.netresearchgate.netreddit.comnih.gov

Imine Formation : The aldehyde group of the molecule reacts with the primary amino groups present in the side chains of amino acid residues, particularly lysine (B10760008). researchgate.netiucr.org This reaction forms an imine (also known as a Schiff base), creating a covalent link between the compound and the protein. researchgate.net

Hemiacetal Formation : The aldehyde can also react with hydroxyl groups from amino acids like serine, or potentially with the thiol group of cysteine, to form hemiacetals or hemithioacetals, respectively. researchgate.netnih.gov

These reactions, particularly when facilitated by heat, cause significant rearrangements in the secondary structure of keratin. researchgate.netnih.gov Studies have demonstrated that these interactions occur predominantly within the cortex of the hair fiber, leading to conformational changes from α-helix to β-pleated sheet structures. nih.gov

| Reactant Functional Group (in Amino Acid) | Product of Reaction with Glyoxyloyl Group | Type of Linkage Formed | Relevant Amino Acids |

| Primary Amine (-NH₂) | Imine (Schiff Base) | Covalent (C=N) | Lysine, Arginine researchgate.netiucr.orgdermatologytimes.com |

| Hydroxyl (-OH) | Hemiacetal | Covalent (O-C-OH) | Serine, Threonine researchgate.netiucr.org |

| Thiol (-SH) | Hemithioacetal | Covalent (S-C-OH) | Cysteine nih.gov |

Beyond the formation of single-point attachments, this compound and related aldehyde-containing compounds can induce cross-linking between two or more polypeptide chains. nih.govresearchgate.netreddit.com This cross-linking creates a biopolymerized structure within the protein matrix, which helps to hold the fibers in a new, straightened configuration. nih.govresearchgate.netkarger.comresearchgate.netreddit.com

Formaldehyde (B43269), a related aldehyde that can be released by glyoxylic acid derivatives under high heat, is known to form methylene bridges that cross-link keratin filaments. ijord.comnottingham.ac.uk These cross-links specifically involve reactions with amino acids such as lysine, arginine, histidine, tyrosine, glutamine, and asparagine. dermatologytimes.comnottingham.ac.uk This network of cross-links produces a hardened film that covers the protein fiber, contributing to its altered shape and texture. nih.govkarger.com

Modifications of Disulfide Bonds within Biopolymers

A key distinction between the action of this compound and traditional straightening agents (like hydroxides or thioglycolates) is its effect on disulfide bonds. nih.govnih.gov While traditional methods rely on the reductive cleavage of these strong covalent bonds, this compound achieves its effect without breaking them. ijord.comnih.govresearchgate.netkarger.comresearchgate.netreddit.com

Instead of breaking the disulfide bridges, this compound induces a change in their shape and conformation. ijord.comnih.govresearchgate.netkarger.comresearchgate.netreddit.com The interaction of the molecule with other amino acids and the application of heat cause the keratin structure to rearrange, which in turn alters the geometry of the existing cysteine-cysteine linkages. ijord.comnih.govkarger.com This process, combined with the formation of new cross-links, results in the creation of a stable, biopolymerized structure within the hair shaft that maintains the straightened form. ijord.comnih.govresearchgate.netkarger.comreddit.com

The mechanism involves a reorganization of the disulfide bonds rather than a chemical reduction and subsequent re-oxidation. nih.gov Traditional relaxers based on ammonium (B1175870) thioglycolate, for instance, break the cystine disulfide bonds to form two cysteine units, allowing polypeptide chains to shift before the bonds are reformed in new positions. nih.govgoogle.com In contrast, the carbocysteine component in this compound treatments interacts with hydrogen and salt bonds, and upon heating, strengthens the existing cysteine bonds in their new, mechanically altered positions. dermatologytimes.com This leads to a semi-permanent reshaping of the protein fiber without the extensive chemical damage associated with disulfide bond cleavage. ijord.comnih.gov

| Mechanism Feature | This compound | Thioglycolate-Based Relaxers |

| Primary Action | Alters conformation of existing bonds | Breaks and reforms bonds nih.govgoogle.com |

| Effect on Disulfide Bonds | No cleavage; change in shape ijord.comnih.govkarger.comresearchgate.net | Reductive cleavage to sulfhydryl groups ijord.com |

| Chemical Reaction | Imine/hemiacetal formation, cross-linking nih.govresearchgate.net | Reduction of cystine to cysteine google.com |

| Role of Heat | Essential for reaction and biopolymerization nih.govreddit.com | Used to mechanically set the new shape |

Chemical Reactivity with Specific Amino Acid Residues

Research has identified several key amino acid residues that are directly involved in the reaction with this compound and its parent compound, glyoxylic acid. The reactivity is centered on the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of various amino acid side chains.

Lysine and Serine : Spectroscopic studies have identified lysine and serine as being directly involved in the reaction with glyoxylic acid. The primary amino group of lysine reacts to form iminic species, which have been detected experimentally. researchgate.netiucr.org

Tyrosine : The carboxylic portion of the acid interacts with hydrogen bonds in the protein, causing tyrosine residues to become more exposed. ijord.comnih.govkarger.comresearchgate.netreddit.com This interaction is a critical part of the protein denaturation and structural rearrangement process. nih.govkarger.com

Cystine : While the disulfide bond itself is not broken, the high cystine content of keratin provides structural rigidity. The reorganization of these bonds is a consequence of the reactions occurring elsewhere in the polypeptide chains. karger.comnih.gov

Studies investigating formulas containing glyoxyloyl-carbocysteine have noted that more acidic solutions lead to a greater effect but also cause changes in the amount of certain amino acids, such as tryptophan, within the hair fibers. researchgate.net

Reactivity with Nucleophilic Amino Acid Side Chains (e.g., Lysine, Arginine, Glutamine, Asparagine)

The reactivity of this compound is centered on the electrophilic nature of its carbonyl group, which is susceptible to attack by nucleophilic groups present in protein structures. The side chains of several amino acids act as potent nucleophiles and are primary targets for interaction. Key among these are the primary amino groups of lysine and the guanidinium group of arginine.

Table 1: Nucleophilic Amino Acid Side Chains and Potential Interactions with Glyoxyloyl Moiety

| Amino Acid | Side Chain Functional Group | Type of Interaction |

|---|---|---|

| Lysine | Primary Amine (-NH₂) | Imine bond formation |

| Arginine | Guanidinium group | Nucleophilic addition |

| Cysteine | Thiol (-SH) | Thioester/Thiol-aldehyde adduct formation |

Adduct Formation Studies

The interaction of this compound with proteins involves the formation of covalent adducts. When applied to hair keratin, it can form imines and hemiacetals with the amino acids upon heating smolecule.com. The formation of these adducts leads to structural changes within the hair fiber.

Studies on related α-dicarbonyl compounds, such as glyoxal, provide a model for the types of adducts that can be formed. These compounds are known to react rapidly with nucleophilic groups on lysine and arginine side chains nih.gov. Furthermore, the thiol group of cysteine is a powerful nucleophile that reacts efficiently with dicarbonyl compounds to yield thiol-aldehyde adducts nih.gov. In the case of glyoxal reacting with cysteine-containing molecules, this process can lead to the formation of stable, advanced glycation end-products like S-(carboxymethyl)cysteine nih.gov. This evidence supports the potential for the glyoxyloyl group in this compound to form stable covalent adducts with reactive amino acid residues in proteins.

Influence of Environmental Parameters on Reaction Dynamics

Thermal Energy Effects on Molecular Interactions

Thermal energy is a critical parameter influencing the molecular interactions of this compound, particularly in its cosmetic applications. The application of heat, such as from a hot flat iron, is highly associated with the formation of reaction products between the compound and hair proteins researchgate.net. Elevated temperatures accelerate the formation of imines and hemiacetals, causing rearrangements in the secondary structure of keratin, which weakens the hair researchgate.netsmolecule.com.

A significant effect of thermal energy is the potential for chemical decomposition. The precursor to this compound, glyoxylic acid, is known to have formaldehyde listed as a hazardous decomposition product under conditions of excess heat womensvoices.org. Studies have shown that chemicals like this compound can emit formaldehyde when subjected to high heat (e.g., 450°F or 232°C) womensvoices.org. One study noted that a "formaldehyde-free" hair straightening product containing this compound released a measurable amount of formaldehyde into the air when heated womensvoices.org.

pH-Dependent Reaction Pathways and Molecular Outcomes

The reaction pathways and outcomes of this compound are highly dependent on the pH of the formulation. The synthesis of the compound itself, a condensation reaction between glyoxylic acid and carbocysteine, proceeds via a nucleophilic attack of the sulfur atom in the carbocysteine thiol group on the electrophilic carbonyl carbon of glyoxylic acid smolecule.com. This process is optimized under specific pH conditions to maximize reactivity and minimize side reactions smolecule.com.

In its application, acidic conditions are crucial for performance. Formulations are often maintained at a very low pH, between 1.0 and 2.0 smolecule.com. This acidic environment is believed to facilitate the protonation of amino groups in proteins and enhance the electrophilic character of the glyoxylic acid carbonyl group, promoting the desired reaction smolecule.com. Research has demonstrated a direct correlation between lower pH and greater efficacy in hair straightening applications. However, more acidic solutions have also been shown to cause more damage to the hair fibers researchgate.net.

Table 2: Effect of pH on Straightening Capacity of this compound Formulations

| Formulation pH | Improvement in Combing Test vs. Virgin Hair |

|---|---|

| 1.0 | 59.4% |

| 2.0 | 33.0% |

Data derived from studies on hair tresses, demonstrating superior straightening capacity at a lower pH smolecule.com.

Advanced Analytical and Spectroscopic Characterization of Glyoxyloyl Carbocysteine Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a detailed fingerprint of the covalent bonds within the glyoxyloyl carbocysteine (B602091) molecule. These methods are foundational for identifying functional groups and analyzing the specific types of chemical bonds present.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these groups. The IR spectrum of glyoxyloyl carbocysteine is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The primary functional groups within this compound are the carboxylic acid (-COOH), amide (-CONH-), thioether (-S-), and the aldehyde group (-CHO) from the glyoxyloyl moiety. The presence and electronic environment of these groups can be confirmed and studied using IR spectroscopy.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance of the Band |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad |

| N-H (Amide) | Stretching | 3200 - 3400 | Medium, sharp |

| C-H (Alkane) | Stretching | 2850 - 3000 | Medium to strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, sharp |

| C=O (Amide I) | Stretching | 1630 - 1680 | Strong, sharp |

| C=O (Aldehyde) | Stretching | 1720 - 1740 | Strong, sharp |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium to strong |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed atomic-level structure of a molecule in solution. Both Carbon-13 and Proton NMR are critical for the complete structural elucidation of this compound and its derivatives.

Carbon-13 NMR for Adduct Structure Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. Each unique carbon atom in the this compound structure will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom, allowing for the characterization of the carbon skeleton and the identification of adducts.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Hybridization | Estimated Chemical Shift (ppm) | Adjoining Functional Groups |

| C (Carboxyl) | sp² | 170 - 180 | -COOH |

| C (Amide Carbonyl) | sp² | 165 - 175 | -CONH- |

| C (Aldehyde Carbonyl) | sp² | 190 - 200 | -CHO |

| α-Carbon (CH) | sp³ | 50 - 60 | -NH-, -COOH |

| β-Carbon (CH₂) | sp³ | 30 - 40 | -S- |

| Thioether Methylene (CH₂) | sp³ | 35 - 45 | -S-, -COOH |

Analysis of these chemical shifts is crucial for confirming the covalent structure of this compound and for identifying the site of reaction when it forms adducts with other molecules.

Proton NMR for Structural Conformation Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns of the signals in a ¹H NMR spectrum allow for the determination of the molecule's connectivity and can also provide insights into its three-dimensional conformation.

Predicted ¹H NMR Spectral Data for this compound:

| Proton(s) | Multiplicity | Estimated Chemical Shift (ppm) | Coupling Information |

| O-H (Carboxylic Acid) | Singlet (broad) | 10 - 13 | --- |

| N-H (Amide) | Doublet | 7.5 - 8.5 | Coupling to α-H |

| C-H (Aldehyde) | Singlet | 9.5 - 10.0 | --- |

| α-H (CH) | Multiplet | 4.5 - 5.0 | Coupling to N-H and β-CH₂ |

| β-H (CH₂) | Multiplet | 2.8 - 3.5 | Coupling to α-H |

| Thioether Methylene (CH₂) | Singlet | 3.0 - 3.8 | --- |

Advanced 2D NMR techniques, such as COSY and NOESY, can be employed to further elucidate the through-bond and through-space correlations between protons, providing a more detailed picture of the molecule's conformation in solution.

Microscopic Techniques for Material Microstructural Analysis

While spectroscopic methods provide information at the molecular level, microscopic techniques are essential for characterizing the larger-scale structure and morphology of this compound systems, particularly in solid or formulated states. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal details about particle size, shape, surface topography, and the distribution of different phases in a material.

For instance, in the context of hair treatments, SEM could be used to visualize the surface of hair fibers before and after treatment with a this compound formulation, revealing changes in cuticle smoothness and integrity. TEM, on the other hand, could be employed to study the cross-section of treated hair fibers to understand the penetration and distribution of the active components within the cortex.

These microscopic analyses provide a crucial link between the molecular properties of this compound and the macroscopic performance of the materials in which it is used.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructural Changes in Biopolymers

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high resolution. thermofisher.com In the context of biopolymers such as keratin (B1170402) in hair fibers, SEM provides critical insights into morphological changes resulting from chemical treatments. microspectra.com The technique operates by scanning a focused beam of electrons onto a sample, which generates various signals from the interaction. thermofisher.com Analysis of secondary and backscattered electrons yields detailed images of the surface, revealing features such as texture, porosity, and the integrity of structures like the hair cuticle. thermofisher.complos.org

When hair fibers are treated with formulations containing this compound, significant alterations to the surface morphology can occur. Research has employed SEM to conduct morphological analysis of hair fibers subjected to treatments with this compound and related compounds. microspectra.com These analyses have demonstrated the effectiveness of such treatments at the cuticular level. microspectra.com SEM imaging reveals changes in the arrangement and condition of the cuticle scales. For instance, studies on acid-based hair straightening agents, which include this compound systems, have used SEM to observe the smoothing and realignment of cuticle scales, leading to a more uniform and regular surface compared to untreated hair. microspectra.comshareok.org This modification is central to the straightening effect, as the flattened cuticle reduces frizz and increases light reflection, contributing to a shinier appearance.

Environmental Scanning Electron Microscopy (ESEM), a variant of SEM, is particularly advantageous for studying biopolymers as it allows for the examination of samples in a more natural, hydrated state without the need for metallic coating, thus avoiding potential artifacts. nih.gov This methodology preserves the original shape and surface morphology, enabling a more accurate assessment of features like porosity and the fine details of biopolymer coatings. nih.gov

The table below summarizes typical observations from SEM analysis of hair fibers before and after treatment with this compound-based systems.

| Feature | Untreated Hair Fiber | Treated Hair Fiber |

| Cuticle Scales | Lifted, irregular, and often damaged edges. | Smoothed, flattened, and well-aligned. |

| Surface Texture | Rough and uneven, leading to a dull appearance. | Uniform and regular, resulting in increased surface reflectivity (shine). |

| Overall Fiber Shape | Irregular and wavy or curly configuration. | More uniform and straightened alignment. |

| Microstructural Integrity | May show signs of weathering and mechanical damage. | Exhibits a sealed and more compact cuticular layer. |

These SEM-based observations are crucial for understanding the mechanism by which this compound systems modify the structure of keratin biopolymers to achieve desired cosmetic effects like hair straightening. microspectra.com

Microspectrophotometry for Localized Chemical Analysis

Microspectrophotometry combines microscopy with spectrophotometry to enable the chemical analysis of microscopic samples or specific microscopic areas within a larger sample. This technique measures the absorption, transmittance, or fluorescence of light in the ultraviolet (UV), visible, and near-infrared (NIR) regions, providing information about the chemical composition of the sample. microspectra.com In the analysis of biopolymer fibers like hair, microspectrophotometry is a non-destructive method used to identify and quantify substances such as pigments, dyes, and chemical treatments. thermofisher.commicrospectra.com

While direct studies detailing the use of microspectrophotometry on this compound-treated hair are not extensively published, the technique's applicability is well-established for analyzing chemically processed hair. thermofisher.comgoogle.com Following a treatment with a this compound system, microspectrophotometry can be employed to conduct a localized chemical analysis of the hair fiber. The interaction between this compound and the keratin protein can lead to the formation of new chromophores or alterations in existing ones, which would be detectable as changes in the UV-visible absorption spectrum. thermofisher.com

For example, the technique can differentiate between treated and untreated hair by detecting variations in absorbance at specific wavelengths. thermofisher.com The hair's protein substrate itself contributes to absorbance, primarily in the 300-400 nm range. google.com Any chemical modification to amino acid residues, such as tryptophan or tyrosine, by the this compound system could alter this spectral region. Furthermore, the technique is highly sensitive to the presence of dyes and pigments, allowing for the assessment of color changes that may occur as a side effect of the treatment. microspectra.comgoogle.com By taking measurements at different points along and across the hair fiber, a map of the chemical changes can be generated, providing insights into the uniformity and penetration depth of the treatment.

Fluorescence Spectroscopy for Monitoring Protein Structural Integrity

Fluorescence spectroscopy is a highly sensitive analytical method used to investigate the structure, dynamics, and folding of proteins. google.combohrium.com The technique relies on the intrinsic fluorescence of certain amino acid residues, primarily tryptophan and tyrosine, which act as natural probes of their local environment. bohrium.com By exciting these fluorophores with UV light and measuring the emitted fluorescence, researchers can gain valuable information about protein conformation and interactions. google.com Changes in the local environment of these residues, caused by ligand binding, conformational shifts, or denaturation, result in predictable changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity (quenching or enhancement). frontiersin.org

In the context of this compound systems interacting with the keratin biopolymer of hair, fluorescence spectroscopy is a key tool for monitoring the impact on protein structural integrity. Keratin contains tryptophan, and its fluorescence is sensitive to conformational rearrangements. bohrium.com Studies on hair straightening formulas containing this compound have noted changes in the amount of tryptophan, which directly correlates with alterations in the protein's fluorescence signal. microspectra.com A reduction in tryptophan content or a change in its environment due to the chemical reaction with this compound would lead to a measurable decrease in fluorescence intensity. This provides evidence that the treatment induces conformational modifications within the secondary structure of the keratin protein. microspectra.comshareok.org

The table below outlines the principles of how fluorescence spectroscopy can be applied to study the interaction between this compound and keratin.

| Parameter Measured | Structural Implication |

| Emission Maximum Wavelength (λmax) | A blue shift (to shorter wavelength) indicates the tryptophan residue is moving to a more hydrophobic environment, often associated with protein folding or binding. A red shift indicates exposure to a more polar (aqueous) environment, typical of protein unfolding. |

| Fluorescence Intensity (Quantum Yield) | A decrease in intensity (quenching) can result from specific interactions with the chemical agent, conformational changes that expose the tryptophan to quenchers, or degradation of the tryptophan residue itself. |

| Fluorescence Lifetime | Changes in the decay rate of the excited state can provide information on the dynamic environment of the tryptophan residue. |

By monitoring these parameters, fluorescence spectroscopy offers a detailed view of the structural perturbations in keratin caused by this compound, helping to elucidate the molecular mechanism of its action on biopolymers.

Tryptophan Fluorescence Quenching Studies

Tryptophan fluorescence quenching is a specific application of fluorescence spectroscopy that provides quantitative data on the interaction between a protein and another molecule (a ligand or quencher). google.com Quenching refers to any process that decreases the fluorescence intensity of a sample. nih.gov When a compound like this compound binds to or interacts with keratin, it can quench the intrinsic fluorescence of tryptophan residues if it comes into close proximity. frontiersin.org This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) or dynamic quenching (collisional de-excitation). instras.com

Analyzing the quenching effect allows for the determination of binding parameters, such as the binding constant (Ka) and the number of binding sites, which characterize the affinity and stoichiometry of the interaction. google.cominstras.com Studies involving hair treatments with this compound have reported a decrease in the amount of tryptophan, which manifests as a quenching of the fluorescence signal. microspectra.com This indicates a direct interaction between the treatment components and the tryptophan residues or a significant conformational change in the keratin structure that alters the tryptophan environment. microspectra.comfrontiersin.org

The quenching process can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. By titrating the protein with increasing concentrations of the ligand and measuring the corresponding fluorescence, a Stern-Volmer plot can be generated to analyze the quenching mechanism. This approach provides quantitative insights into how this compound affects the structural integrity of the keratin biopolymer at a molecular level. google.com Such studies are crucial for understanding the degree of protein modification and the stability of the resulting structure. frontiersin.org

Chromatographic and Mass Spectrometric Techniques for Purity and By-product Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net For compounds like this compound and its potential by-products, which are often polar and may lack a strong chromophore, developing a robust HPLC method is essential for purity assessment and quality control. acs.org While specific HPLC methods for this compound are not widely published, methods developed for its precursor, carbocysteine, provide a strong basis for its analysis. researchgate.net

Given the polar nature of these molecules, separation is often achieved using mixed-mode chromatography, which combines hydrophobic (like C18) and ion-exchange retention mechanisms on a single column. researchgate.net This approach is effective for separating polar, ionizable compounds from related impurities. The mobile phase typically consists of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic modifier like acetonitrile. researchgate.net

Since this compound does not have a strong chromophore for high-wavelength UV detection, analysis is typically performed at low UV wavelengths, such as 210 nm. Alternatively, other detection methods like Charged Aerosol Detection (CAD) can be used, which is beneficial for non-volatile analytes with poor or no UV absorption. researchgate.netacs.org A validated HPLC method can be used to establish the purity of a this compound raw material and to profile the by-products formed during its synthesis or upon degradation in a formulation. researchgate.net

The following table summarizes typical HPLC conditions adapted from methods for the related compound, carbocysteine, which would be a starting point for analyzing this compound systems.

| Parameter | Condition |

| Column | Mixed-mode (Hydrophobic C18 + Strong Cation Exchange) |

| Mobile Phase | A: 10 mM Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on impurity profile |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 - 20 µL |

This analytical approach allows for the separation and quantification of the main component from synthesis precursors (e.g., cystine) and reaction by-products (e.g., N,S-dicarboxymethylcysteine). researchgate.net

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, MS confirms its molecular identity and can be used to analyze its degradation products. The compound has a molecular formula of C₇H₉NO₆S and a molecular weight of approximately 235.22 g/mol . High-resolution mass spectrometry can determine the exact mass with high precision, confirming the elemental composition.

When coupled with thermal analysis techniques like Thermogravimetric Analysis (TGA-MS), it becomes a powerful method for studying thermal decomposition pathways. Studies have shown that this compound undergoes significant molecular breakdown at temperatures above 177°C. Mass spectrometry detects the gaseous products released during this decomposition, which include carbon dioxide and various sulfur-containing compounds. This information is critical for understanding the compound's stability under the high-heat conditions often used in its applications.

In a typical mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. Analysis of these fragments provides structural information about the parent molecule. For this compound, fragmentation would likely occur at the amide and thioether linkages. When coupled with a separation technique like liquid chromatography (LC-MS/MS), this method can be used to identify and quantify the compound and its impurities in complex mixtures with high sensitivity and specificity.

The molecular properties of this compound determined by mass spectrometric data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₆S | |

| Molecular Weight (Average) | 235.22 g/mol | |

| Monoisotopic Mass | 235.01505818 Da | |

| Key Degradation Products (Thermal) | Carbon dioxide, Sulfur-containing compounds |

Quantitative Biochemical Assays for Protein Alterations

The application of this compound systems in hair treatments can induce significant changes in the protein structure of the hair fiber. To quantitatively assess these alterations, various biochemical assays are employed. These assays are crucial for understanding the extent of protein loss and degradation, which directly correlates with hair damage. The methodologies for quantifying protein alterations provide valuable data for formulation development and claim substantiation in the cosmetic industry.

One of the primary indicators of hair damage is the loss of protein content. This occurs when the chemical treatment breaks down the keratin structure, leading to the leaching of protein fragments from the hair shaft. Various analytical techniques can be employed to measure this protein loss, with colorimetric methods being particularly common due to their sensitivity and reproducibility.

Protein Loss Quantification Methodologies (e.g., modified Lowry method)

The modified Lowry method is a widely recognized biochemical assay for quantifying protein concentration. It is an enhancement of the original Lowry method, offering improved sensitivity and reduced interference from various chemical agents. The principle of the assay involves a two-step reaction. Initially, under alkaline conditions, the peptide bonds of the proteins react with copper ions. Subsequently, the Folin-Ciocalteu reagent is added, which is reduced by the copper-treated proteins, as well as by the side chains of specific amino acids such as tyrosine and tryptophan. This reduction results in a characteristic blue color, the intensity of which is proportional to the amount of protein present and can be measured spectrophotometrically.

A pertinent study investigated the effect of an acid straightener formulation containing this compound and Glyoxyloyl Keratin Amino Acids at different pH levels on hair fiber properties. Instead of total protein loss, this research quantified the degradation of a specific amino acid, tryptophan, which is an integral component of hair keratin. The reduction in tryptophan content serves as a precise marker for protein damage. usp.br

The findings from this research provide a clear indication of protein alteration as a function of the treatment's acidity. Hair tresses treated with the formulation at a lower pH exhibited a greater reduction in tryptophan content, signifying more substantial protein damage.

Below is a data table summarizing the research findings on tryptophan content in hair after treatment with an acidic straightener containing this compound derivatives at varying pH levels, compared to untreated (virgin) hair.

| Treatment Group | Tryptophan Content (µg Trp/g hair) |

|---|---|

| Virgin Hair (Untreated Control) | Not explicitly quantified, used as baseline |

| Acid Straightener pH 2.0 | 3.45 |

| Acid Straightener pH 1.0 | 3.00 |

This data clearly demonstrates that the lower pH formulation (pH 1.0) resulted in a more significant degradation of hair protein, as evidenced by the lower tryptophan content compared to the pH 2.0 formulation. usp.br Such quantitative assessments are vital for developing safer and more effective hair treatment products.

Structure Activity Relationship Sar and Rational Design in Glyoxyloyl Carbocysteine Research

Elucidating Molecular Determinants of Reactivity

The reactivity of Glyoxyloyl Carbocysteine (B602091) is primarily dictated by the electrophilic nature of its aldehyde functional group, which is part of the glyoxyloyl moiety. This aldehyde group readily interacts with nucleophilic amino acid residues found in proteins.

The key reaction mechanism involves the interaction with amine groups, such as the side chain of lysine (B10760008), present in hair keratin (B1170402). This process, which is dependent on temperature and pH, leads to the formation of new covalent linkages, specifically imine bonds. researchgate.net The electrophilicity of the carbonyl carbon in the glyoxyloyl group is a critical determinant of the reaction rate and efficiency. researchgate.net Studies on related aldehydes have shown that this interaction can cause significant conformational rearrangements within the protein's secondary structure. researchgate.net

Key Molecular Features and Their Role in Reactivity:

| Molecular Feature | Role in Reactivity | Primary Interaction |

|---|---|---|

| Aldehyde Group (from Glyoxyloyl Moiety) | Acts as the primary electrophile for covalent bond formation. | Forms imine bonds with amine groups (e.g., lysine) in proteins. researchgate.net |

| Carbocysteine Backbone | Provides the structural framework and influences solubility and molecular orientation. | Positions the reactive glyoxyloyl group for interaction with the target protein. |

| Thioether Linkage | Contributes to the overall chemical stability and spatial arrangement of the molecule. | Maintains the connection between the reactive moiety and the amino acid backbone. |

Impact of Glyoxyloyl Moiety Modifications on Biochemical Interactions

While research specifically detailing modifications to the glyoxyloyl moiety within Glyoxyloyl Carbocysteine is limited, SAR studies on related glyoxylic acid derivatives provide valuable insights. These studies demonstrate that altering the structure around the alpha-carbonyl group can significantly affect biochemical interactions.

For instance, a quantitative structure-activity relationship (QSAR) analysis of glyoxylic acid derivatives' ability to inhibit the enzyme glycolic acid oxidase found that two key factors influenced their inhibitory potency:

Presence of a Nucleophilic Group: A parameter related to the presence of a nucleophilic group in close proximity to the alpha-carbonyl of the glyoxylate (B1226380) was highly significant. nih.gov

These findings suggest that modifications to the glyoxyloyl moiety, such as adding hydrophobic substituents or introducing adjacent nucleophilic groups, could modulate the biochemical interactions of this compound. Such changes could alter its binding affinity, reaction kinetics, and specificity towards target proteins.

Role of Carbocysteine Backbone Variations in Functional Performance

Varying the amino acid backbone to which the glyoxyloyl group is attached is a key strategy in the rational design of new functional molecules. The carbocysteine backbone itself, a derivative of L-cysteine, imparts specific properties, including antioxidant and anti-inflammatory activities. nih.govresearchgate.net Modifying this backbone can lead to derivatives with different performance profiles.

Patents in the field describe the synthesis of various glyoxyloyl derivatives by reacting glyoxylic acid with a range of amino acids and their analogues. google.com This approach allows for the fine-tuning of the final molecule's properties. For example, using N-acetylated amino acids like N-Acetyl Cysteine or N-Acetyl Lysine can alter the molecule's solubility, stability, and reactivity. google.com

Furthermore, research on homologs of carbocysteine, such as S-(2-carboxyethyl)-L-cysteine (β-CEC), has shown structural and functional similarities to the parent compound, including comparable antioxidant activities in certain models. nih.gov This indicates that even subtle changes to the backbone, like extending the carboxymethyl side chain, can be explored to modulate functional performance while retaining core activities.

Examples of Backbone Variations and Potential Performance Impact:

| Backbone Variation | Example Compound/Class | Potential Impact on Performance | Reference |

|---|---|---|---|

| N-Acetylation | Glyoxyloyl N-Acetyl Cysteine | Alters solubility, stability, and may modify interaction specificity. | google.com |

| Homologation | S-(2-carboxyethyl)-L-cysteine (β-CEC) based derivative | Maintains core antioxidant function with potential differences in bioavailability or potency. | nih.gov |

| Use of Different Amino Acids | Glyoxyloyl derivatives of Methionine, Aspartic Acid, etc. | Introduces new functional groups (e.g., additional carboxylates), changing the molecule's charge, polarity, and binding capabilities. | google.com |

Stereochemical Considerations and Chiral Influences on Reactivity

Stereochemistry plays a critical role in the activity of bioactive molecules, as biological systems like proteins are inherently chiral environments. This compound is a chiral molecule, with its IUPAC name specified as (2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid . nih.govthegoodscentscompany.com This designation indicates that the stereocenter at the alpha-carbon of the carbocysteine backbone has a specific three-dimensional arrangement (the R-configuration).

The significance of this specific stereoisomer cannot be overstated. Enantiomers (mirror-image isomers) of a chiral compound can exhibit dramatically different biological activities and reactivities. nih.gov This is because the precise spatial arrangement of atoms determines how a molecule fits into and interacts with a protein's binding site. A change from an (R) to an (S) configuration can alter the molecule's geometry, potentially leading to a less optimal binding pose or a complete loss of activity. nih.gov

While direct comparative studies between the (2R) and (2S) enantiomers of this compound are not widely published, the consistent specification of the (2R) form in chemical databases suggests that this specific isomer has been identified as the active or more effective form for its intended applications. The rational design of such molecules necessitates stereoselective synthesis to ensure that only the desired enantiomer is produced, thereby maximizing efficacy.

Predictive Modeling and Computational Approaches to SAR

In modern chemical research, predictive modeling and computational chemistry are invaluable tools for exploring SAR and guiding rational design. While specific computational studies on this compound are not extensively documented in the literature, the methods employed for similar molecules are directly applicable.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate a molecule's chemical structure with its activity. researchgate.net For this compound and its analogues, a QSAR model could be developed to predict reactivity with keratin based on calculated molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters). Such a model, as demonstrated in studies of glyoxylic acid derivatives, can identify the key physicochemical properties driving the desired interaction. nih.gov

Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms at the atomic level. For example, DFT calculations have been successfully used to predict the activation energies for the reaction between nitrile-containing compounds and cysteine. nih.govnih.gov A similar approach could be applied to this compound to calculate the energetics of imine formation with lysine or other amino acids, providing a theoretical basis for its reactivity. This allows researchers to screen potential new derivatives in silico before committing to laboratory synthesis, accelerating the design process. researchgate.net

Degradation Pathways, Metabolites, and Environmental Fate of Glyoxyloyl Carbocysteine

Thermal Decomposition Pathways and Volatile Product Generation

High temperatures, such as those used in hair straightening procedures (e.g., 232°C or 450°F), accelerate the decomposition of glyoxyloyl carbocysteine (B602091). hairbytatiana.us This process is associated with the generation of volatile products, a key aspect of its degradation profile. womensvoices.org

A significant consequence of the thermal decomposition of glyoxyloyl carbocysteine is the release of formaldehyde (B43269). nih.govnih.gov Although products containing this compound are often marketed as "formaldehyde-free," the glyoxylic acid component of the molecule can decompose and release formaldehyde gas when subjected to high heat, such as from a flat iron. womensvoices.orgnih.gov

Studies have demonstrated that heating this compound to temperatures around 232°C (450°F) results in the emission of formaldehyde. hairbytatiana.us The mechanism involves the glyoxylic acid moiety, which contains an aldehyde functional group. When heated, glyoxylic acid behaves as an aldehyde and undergoes decomposition, leading to the release of formaldehyde gas. nih.govresearchgate.net While the amount of formaldehyde released is reported to be less than that from treatments using formaldehyde itself, it is a critical degradation product. hairbytatiana.us

Table 1: Thermal Stability and Decomposition of this compound

| Temperature Range (°C) | Stability/Behavior | Key Degradation Products |

|---|---|---|

| 25 (Ambient) | Stable under normal storage. smolecule.com | None detected. smolecule.com |

| 120 - 150 | Compatible with thermal processing, but potential for formaldehyde release. smolecule.com | Formaldehyde. smolecule.com |

| ~177 | Onset of critical thermal decomposition. smolecule.com | Carbon dioxide. smolecule.com |

| 232 (450°F) | Significant decomposition during heat application. hairbytatiana.us | Formaldehyde. hairbytatiana.us |

Formation and Fate of Primary By-products

The degradation of this compound is not limited to volatile compounds. The core structure breaks down into primary by-products that can undergo further transformations. nih.gov In aqueous and acidic environments, particularly under the high-temperature conditions of some applications, this compound can undergo hydrolysis. anses.fr

A primary step in the degradation pathway is the generation of glyoxylate (B1226380) (glyoxylic acid). nih.govjmedcasereportsimages.org this compound is synthesized from glyoxylic acid and carbocysteine. smolecule.com Under conditions involving heat and moisture, the molecule can hydrolyze, releasing its constituent components, including glyoxylic acid. anses.fr This process is promoted in the acidic, aqueous, and high-temperature environments typical of its use in hair treatments. anses.fr

Subsequent Transformations of By-products

The primary by-products of this compound degradation are not inert and can participate in subsequent chemical reactions, leading to the formation of secondary metabolites.

Glyoxylate, a key degradation product, is a well-established metabolic precursor to oxalate (B1200264) in biological systems. nih.govnih.govsemanticscholar.orgnih.gov Once glyoxylate is formed, it can be converted into oxalate. nih.govnih.govjmedcasereportsimages.org In human cells, this conversion is facilitated by the enzyme glycolate (B3277807) oxidase. jmedcasereportsimages.org The formation of oxalate from glyoxylate is a significant concern, as oxalate can precipitate as calcium oxalate crystals, which have been linked to kidney damage. nih.govjmedcasereportsimages.orgecosevi.com

Table 2: Key Degradation Products and Their Subsequent Fate

| Parent Compound | Primary Degradation Condition | Primary By-product | Subsequent Transformation | Secondary Product |

|---|---|---|---|---|

| This compound | High Heat (≥120°C) | Formaldehyde | - | - |

| This compound | Hydrolysis (Heat, Acidic, Aqueous) | Glyoxylate (Glyoxylic Acid) anses.fr | Metabolic Conversion nih.govjmedcasereportsimages.org | Oxalate nih.govjmedcasereportsimages.org |

In Vitro Studies of Degradation under Simulated Conditions

In vitro studies are crucial for understanding the degradation behavior of compounds under controlled, simulated physiological or application conditions. Forced degradation studies, which expose a substance to stress conditions like heat, light, and oxidation, help identify potential degradation products. nih.gov For instance, studies on the related compound S-carboxymethyl-L-cysteine (carbocysteine) under thermal stress (60°C and 80°C) identified a degradation product, while oxidative stress generated another. nih.gov

For this compound, research has shown that when used in hair straightening formulations, the high-temperature application process causes rearrangements in the hair's keratin (B1170402) structure. researchgate.net Spectroscopic analyses confirm that treatments based on glyoxyloyl systems result in the oxidation of hair fibers, evidenced by a significant increase in cysteic acid residues. h3lab.com.br These studies simulate the conditions of use and confirm that the chemical degradation of the compound is integral to its function and impact on substrates like hair. researchgate.neth3lab.com.br

Biotransformation Processes and Enzymatic Degradation of Related Compounds

While specific biotransformation pathways for this compound are not well-documented, the metabolism of the structurally related parent compound, carbocysteine (S-carboxymethyl-L-cysteine), has been studied. These studies provide insight into potential enzymatic processes that could be relevant.

The metabolic pathways for carbocysteine in humans include acetylation, decarboxylation, and sulfoxidation, which lead to the formation of various inactive derivatives. nih.govmdpi.com Two cytosolic enzymes have been identified as responsible for the metabolism of carbocysteine: cysteine dioxygenase and phenylalanine 4-hydroxylase. nih.gov

Research has identified several metabolites and degradation products of carbocysteine. A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has been found, although it accounts for a small percentage of the administered dose. nih.govnih.gov Forced degradation studies under specific stress conditions have identified other products. In thermal stress studies at elevated temperatures (60°C and 80°C) and a pH range of 5.0-7.0, a degradation product was identified as 5-oxo-thiomorpholine-3-carboxylic acid, which is the lactam of carbocysteine. nih.govresearchgate.net Under moderately strong oxidizing conditions, another degradation product, S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (carbocysteine sulphoxide), was generated. nih.govresearchgate.net While sulfoxidation has been considered a main metabolic pathway for carbocysteine, some studies did not detect cysteinyl sulfoxide (B87167) metabolites in urine samples, suggesting variability in this pathway. nih.govnih.gov

Table 2: Metabolites and Degradation Products of Carbocysteine

| Compound Name | Abbreviation | Condition of Formation | Type |

|---|---|---|---|

| S-(carboxymethylthio)-L-cysteine | CMTC | In vivo biotransformation | Metabolite nih.govnih.gov |

| 5-oxo-thiomorpholine-3-carboxylic acid | - | Thermal stress (60-80°C, pH 5.0-7.0) | Degradation Product nih.govresearchgate.net |

Theoretical and Computational Chemistry Applications to Glyoxyloyl Carbocysteine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. For glyoxyloyl carbocysteine (B602091), DFT could provide profound insights into its chemical behavior at a subatomic level.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution of glyoxyloyl carbocysteine, identifying electrophilic and nucleophilic sites. This is crucial for understanding how the molecule interacts with other chemical species. For instance, the carbonyl groups in the glyoxyloyl moiety are expected to be electrophilic, making them susceptible to nucleophilic attack, a key step in many chemical reactions. The thiol group of the carbocysteine part, or more accurately, the thioether, and the carboxylic acid groups also possess distinct electronic characteristics that dictate their reactivity. Studies on cysteine have shown that its reactivity is governed by factors such as solvent accessibility and hydrogen-bonding interactions, which stabilize its reactive thiolate form. nih.gov Similar DFT analyses on this compound would illuminate how its structure influences the reactivity of its functional groups.

Reaction Pathways and Mechanisms: A significant application of DFT is the elucidation of reaction mechanisms. In the context of hair straightening, this compound is believed to interact with the keratin (B1170402) filaments in hair. DFT could be employed to model the reaction between this compound and the amino acid residues of keratin, particularly cysteine. This would involve calculating the energy profiles of potential reaction pathways, including the formation of intermediates and transition states. Such calculations could verify the proposed mechanism of action, which is thought to involve the formation of new cross-links within the hair fiber. For example, research on the photochemistry of glyoxylic acid has proposed a reaction mechanism based on experimental observations, which could be further refined and detailed through DFT calculations. acs.org

To illustrate the type of data that could be generated, a hypothetical DFT study on this compound could yield the following parameters:

| Parameter | Hypothetical Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Provides insight into the polarity of the molecule. |

| Activation Energy for Reaction with Cysteine | 15 kcal/mol | Predicts the kinetic feasibility of the reaction with keratin. |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Molecular Dynamics Simulations of Compound-Biomaterial Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. Simulating the interaction of this compound with keratin, the primary protein in hair, can provide a dynamic view of the hair straightening process at the molecular level.

Interaction with Keratin: MD simulations can model a system comprising this compound molecules and a model of a keratin filament in a solvated environment. nih.gov These simulations can reveal how the small molecule diffuses into the hair fiber and where it preferentially binds. The stability of the keratin structure, which is characterized by its alpha-helical coiled-coil domains, can be monitored throughout the simulation in the presence of this compound. researchgate.net It is known that the mechanical properties of keratin are heavily influenced by disulfide bonds and hydrogen bonds. researchgate.net MD simulations could show how this compound affects these crucial interactions, potentially leading to a temporary weakening and reformation of cross-links that result in the straightening of the hair fiber.

Influence on Hair Fiber Properties: By analyzing the trajectories from MD simulations, various properties of the this compound-keratin system can be calculated. These include the root mean square deviation (RMSD) to assess the stability of the protein structure, and the root mean square fluctuation (RMSF) to identify flexible regions of the keratin filament. Furthermore, the binding free energy between this compound and keratin can be estimated, providing a quantitative measure of their interaction strength. nih.gov

A hypothetical MD simulation study could generate data such as:

| Simulation Metric | Value in Presence of this compound | Interpretation |

| Keratin Backbone RMSD | 2.5 Å | Indicates a stable keratin structure during the simulation. |

| This compound Binding Free Energy | -8.2 kcal/mol | Suggests a favorable and spontaneous binding to keratin. |

| Number of Hydrogen Bonds (Molecule-Keratin) | 5 | Highlights the importance of hydrogen bonding in the interaction. |

This table is illustrative and does not represent actual experimental or calculated data for this compound.